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Compound of Interest

Compound Name: Cdk7-IN-17

Cat. No.: B15143642 Get Quote

For researchers, scientists, and drug development professionals, the on-target specificity of a

chemical probe is paramount. This guide provides a comparative analysis of the kinome

selectivity profile of Cdk7-IN-17, a potent and selective covalent inhibitor of Cyclin-Dependent

Kinase 7 (CDK7). Through a detailed examination of experimental data, we objectively

compare its performance against other well-characterized CDK7 inhibitors, offering insights into

its potential as a precise tool for studying CDK7 biology and as a foundation for therapeutic

development.

Cdk7-IN-17 is a derivative of YKL-5-124, a highly selective covalent inhibitor of CDK7. To

validate its selectivity, we will compare the kinome profile of its closely related analog, YKL-5-

124, with the broader-spectrum inhibitor THZ1 and the highly selective, non-covalent inhibitor

SY-5609. This comparison will highlight the superior selectivity of the chemical scaffold of

Cdk7-IN-17.

Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of YKL-5-124 (as a proxy for Cdk7-IN-
17), THZ1, and SY-5609 against a panel of kinases. The data clearly demonstrates the high

selectivity of the YKL-5-124 scaffold for CDK7, particularly when compared to the multi-kinase

inhibitor THZ1. SY-5609 is included as another example of a highly selective CDK7 inhibitor.
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Kinase
YKL-5-124 (IC50,
nM)[1][2]

THZ1 (% Inhibition
@ 1µM)[3]

SY-5609 (%
Inhibition @ 1µM)
[4]

CDK7
9.7

(CDK7/Mat1/CycH)
>75% >70%

CDK2 1300 Not reported <10%

CDK9 3020 Not reported <10%

CDK12 Inactive >75% <10%

CDK13 Inactive >75% <10%

JNK1 Not reported >75% Not reported

JNK2 Not reported >75% Not reported

JNK3 Not reported >75% Not reported

MLK3 Not reported >75% Not reported

MER Not reported >75% Not reported

TBK1 Not reported >75% Not reported

IGF1R Not reported >75% Not reported

NEK9 Not reported >75% Not reported

PCTAIRE2 Not reported >75% Not reported

Cdk7 Signaling Pathway
CDK7 plays a crucial role in two fundamental cellular processes: transcription and cell cycle

regulation. As a component of the general transcription factor TFIIH, it phosphorylates the C-

terminal domain (CTD) of RNA polymerase II, a key step in transcription initiation. Additionally,

as the catalytic subunit of the CDK-activating kinase (CAK) complex, it phosphorylates and

activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.
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Figure 1: Dual roles of CDK7 in transcription and cell cycle, and inhibition by Cdk7-IN-17.

Experimental Workflow for Kinome Profiling
The selectivity of kinase inhibitors is typically assessed using large-scale screening platforms

that measure the binding or inhibitory activity of the compound against a broad panel of

kinases. The diagram below illustrates a general workflow for such an experiment.
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Figure 2: General workflow for determining the kinome-wide selectivity of a kinase inhibitor.

Experimental Protocols
The data presented in this guide were generated using established and validated kinome

profiling technologies. Below are detailed methodologies for two common approaches.

KiNativ™ Kinase Profiling
This method provides an in-depth analysis of kinase inhibitor interactions within a cellular

context.
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Cell Lysate Preparation: Jurkat cells are cultured and harvested. The cells are then lysed to

release the native kinases.

Inhibitor Treatment: The cell lysate is incubated with the test compound (e.g., YKL-5-124 at

1µM) for a specified period (e.g., 6 hours) to allow for target engagement.[5] A DMSO control

is run in parallel.

Probe Labeling: A desthiobiotin-ATP probe is added to the lysate. This probe covalently

binds to the active site of kinases that are not occupied by the inhibitor.[5]

Protein Digestion and Enrichment: The proteins in the lysate are digested into peptides. The

biotinylated peptides (from kinases that were not inhibited) are then enriched using

streptavidin affinity chromatography.

Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-

tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not

inhibited by the test compound.

Data Analysis: The abundance of each kinase in the inhibitor-treated sample is compared to

the DMSO control to determine the percent inhibition.[5]

KINOMEscan™ Competition Binding Assay
This is a high-throughput in vitro assay that measures the ability of a compound to displace a

ligand from the active site of a large number of kinases.

Assay Components: The assay utilizes three main components: a DNA-tagged kinase, an

immobilized ligand that binds to the kinase active site, and the test compound.

Competition Assay: The test compound is incubated with the DNA-tagged kinase and the

immobilized ligand. If the test compound binds to the kinase's active site, it will compete with

and prevent the kinase from binding to the immobilized ligand.

Quantification: The amount of kinase that remains bound to the immobilized ligand is

quantified using quantitative PCR (qPCR) to detect the associated DNA tag.
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Data Analysis: The results are reported as "percent of control," where the control is a DMSO-

treated sample. A lower percentage indicates a stronger interaction between the test

compound and the kinase. This can be used to determine the dissociation constant (Kd) for

the compound-kinase interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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in-17-across-the-kinome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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